5-(Isopropylamino)quinolin-8-ol
Description
5-(Isopropylamino)quinolin-8-ol, also known as (R)-Quinterenol (IUPAC name: 5-[(1S)-1-hydroxy-2-(isopropylamino)ethyl]quinolin-8-ol), is a quinoline derivative featuring an 8-hydroxyquinoline core substituted with an isopropylamino group and a hydroxyethyl chain at the C5 position. Its molecular formula is C₁₄H₁₉N₂O₂, with a molecular weight of 247.31 g/mol . This compound is structurally related to bioactive 8-hydroxyquinoline derivatives, which are explored for applications ranging from neuroprotection to antiviral activity.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-(propan-2-ylamino)quinolin-8-ol |
InChI |
InChI=1S/C12H14N2O/c1-8(2)14-10-5-6-11(15)12-9(10)4-3-7-13-12/h3-8,14-15H,1-2H3 |
InChI Key |
BRXAKDWFCHQCDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Substituent Hydrophobicity and Steric Effects: The isopropylamino group in 5-(Isopropylamino)quinolin-8-ol introduces moderate hydrophobicity and steric bulk, which may enhance blood-brain barrier (BBB) penetration for neurological applications . In contrast, the benzylaminomethyl group in 8QN2 provides stronger hydrophobicity, favoring adsorption on metal surfaces for corrosion inhibition . Smaller polar groups (e.g., imidazole in DD1) improve solubility and target binding in viral proteins .
Propargylamino in M30 confers iron-chelating and antioxidant properties, critical for neuroprotection in Parkinson’s disease models .
Cytotoxicity and Selectivity: Early 8-hydroxyquinoline derivatives (e.g., unsubstituted core) exhibited significant cytotoxicity, but C5 modifications (e.g., p-tolylaminomethyl) reduced toxicity while retaining antiviral potency . this compound’s lack of reactive groups (e.g., chlorine or propargyl) suggests lower cytotoxicity compared to analogues like M30 or 5-chloro-7-pyrrolidin-1-ylmethyl-quinolin-8-ol .
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